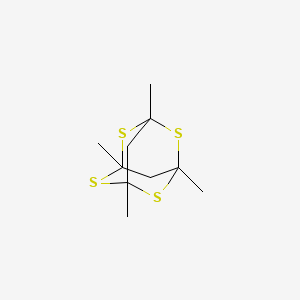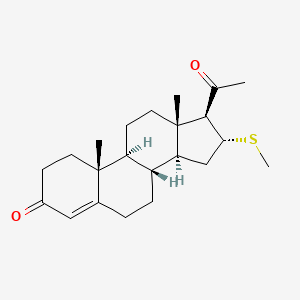![molecular formula C29H28Cl2N2O4 B12013921 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013921.png)
4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Benzyloxy)-2-méthylbenzoyl]-5-(3,4-dichlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe de formule moléculaire C29H28Cl2N2O4. Ce composé est remarquable pour sa structure unique, qui comprend un groupe benzyloxy, un groupe dichlorophényl et un noyau pyrrolone. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques intéressantes et de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-[4-(Benzyloxy)-2-méthylbenzoyl]-5-(3,4-dichlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one implique généralement plusieurs étapes, notamment la formation du noyau pyrrolone et l’introduction des groupes benzyloxy et dichlorophényl. Une voie de synthèse courante pourrait impliquer:
Formation du noyau pyrrolone: Ceci peut être réalisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu’une dicétone ou un dérivé d’acide aminé.
Introduction du groupe benzyloxy: Cette étape implique souvent une réaction de substitution nucléophile où un groupe benzyloxy est introduit sur le cycle aromatique.
Fixation du groupe dichlorophényl: Cela peut être fait par une réaction d’acylation de Friedel-Crafts, où le groupe dichlorophényl est fixé au noyau pyrrolone.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des étapes de synthèse décrites ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
4-[4-(Benzyloxy)-2-méthylbenzoyl]-5-(3,4-dichlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one peut subir divers types de réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé en groupe carbonyle en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: Les groupes carbonyle peuvent être réduits en alcools en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution: Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile, selon les substituants et les conditions.
Réactifs et conditions courantes
Agents oxydants: Permanganate de potassium, trioxyde de chrome.
Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d’aluminium.
Catalyseurs: Acides de Lewis comme le chlorure d’aluminium pour les réactions de Friedel-Crafts.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation du groupe hydroxyle donnerait une cétone, tandis que la réduction des groupes carbonyle donnerait des alcools.
Applications de recherche scientifique
4-[4-(Benzyloxy)-2-méthylbenzoyl]-5-(3,4-dichlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme brique de base en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie: Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Recherché pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie: Utilisé dans la synthèse de molécules organiques complexes et de matériaux.
Applications De Recherche Scientifique
4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
Le mécanisme d’action de 4-[4-(Benzyloxy)-2-méthylbenzoyl]-5-(3,4-dichlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[4-(Benzyloxy)-3-méthylbenzoyl]-5-(3,4-dichlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Benzyloxy)-2-méthylbenzoyl]-5-(4-chlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Unicité
L’unicité de 4-[4-(Benzyloxy)-2-méthylbenzoyl]-5-(3,4-dichlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one réside dans sa combinaison spécifique de groupes fonctionnels et leur arrangement, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C29H28Cl2N2O4 |
|---|---|
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
(4E)-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H28Cl2N2O4/c1-18-15-21(37-17-19-7-5-4-6-8-19)10-11-22(18)27(34)25-26(20-9-12-23(30)24(31)16-20)33(14-13-32(2)3)29(36)28(25)35/h4-12,15-16,26,34H,13-14,17H2,1-3H3/b27-25+ |
Clé InChI |
PIGPILCLNHLEQL-IMVLJIQESA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC(=C(C=C4)Cl)Cl)/O |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC(=C(C=C4)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12013848.png)


![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013868.png)

![2-methylpropyl 2-{2-(4-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013879.png)
![(5Z)-2-(4-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013887.png)
![N-(2,3-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12013895.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B12013903.png)
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12013908.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12013915.png)
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12013933.png)


